molecular formula C19H24ClN3O3 B11439506 2-{3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantan-1-YL}acetic acid

2-{3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantan-1-YL}acetic acid

Cat. No.: B11439506
M. Wt: 377.9 g/mol
InChI Key: WFXGBAFDYQTIEZ-UHFFFAOYSA-N
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Description

2-{3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantan-1-YL}acetic acid is a complex organic compound characterized by its unique structure, which includes a pyridazinone ring, a cyclopropylamino group, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantan-1-YL}acetic acid typically involves multiple steps:

    Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced through nucleophilic substitution reactions.

    Attachment of the Adamantane Moiety: The adamantane moiety is attached via a series of coupling reactions.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantan-1-YL}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and amino sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-{3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantan-1-YL}acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific functionalities.

    Biological Studies: The compound is used in research to understand its interactions with biological systems and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-{3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantan-1-YL}acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **2-{3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantan-1-YL}propionic acid
  • **2-{3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantan-1-YL}butyric acid

Uniqueness

The uniqueness of 2-{3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantan-1-YL}acetic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H24ClN3O3

Molecular Weight

377.9 g/mol

IUPAC Name

2-[3-[5-chloro-4-(cyclopropylamino)-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid

InChI

InChI=1S/C19H24ClN3O3/c20-16-14(22-13-1-2-13)9-21-23(17(16)26)19-6-11-3-12(7-19)5-18(4-11,10-19)8-15(24)25/h9,11-13,22H,1-8,10H2,(H,24,25)

InChI Key

WFXGBAFDYQTIEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)CC(=O)O)Cl

Origin of Product

United States

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